1-(3,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is substituted at the 1-position with a 3,5-dichlorophenyl group, at the 3-position with a carboxamide group, and at the 5-position with a methyl group. The carboxamide group is further substituted with an isopropyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate 3,5-dichlorophenyl-1H-1,2,4-triazole with an isopropyl carboxylate in the presence of a suitable catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar 1,2,4-triazole ring, with the various substituents adding complexity to the structure. The presence of the dichlorophenyl group would likely introduce a degree of rigidity into the structure .Chemical Reactions Analysis
As a 1,2,4-triazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the triazole ring could potentially be opened under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and carboxamide groups could potentially increase its polarity, affecting properties such as solubility .Scientific Research Applications
Antitumor Properties Another area of application is in antitumor research, where certain triazole derivatives have been explored for their potential in cancer treatment. A study focused on the synthesis and chemistry of imidazotetrazines, a class of compounds showing promising antitumor activity against leukemia. This suggests that triazole derivatives could serve as a basis for developing new anticancer drugs (Stevens et al., 1984).
Molecular Interaction and Adsorption Studies Research on the adsorption mechanisms of triazole derivatives on mild steel surfaces in acidic solutions has provided insights into their protective action against corrosion. These studies indicate that the adsorption follows Langmuir's adsorption isotherm, highlighting the role of molecular structure in inhibition efficiency. Such research aids in understanding how these compounds protect metal surfaces at the molecular level (Bentiss et al., 2007).
Synthesis and Chemical Properties The synthesis and characterization of various triazole derivatives, including the exploration of their chemical properties and reactivity, are crucial areas of research. Studies have detailed the synthesis procedures and characterized the resulting compounds, providing a foundation for further exploration of their applications in different fields, such as medicinal chemistry and materials science (Kan, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-5-methyl-N-propan-2-yl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-5-9(14)4-10(15)6-11/h4-7H,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNWMAIXOYZRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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